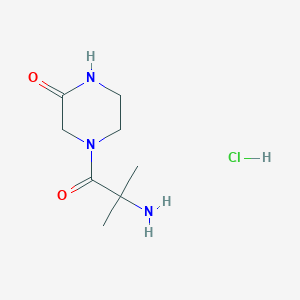

4-(2-amino-2-methylpropanoyl)piperazin-2-one hydrochloride

CAS No.: 1220034-89-8

Cat. No.: VC3400721

Molecular Formula: C8H16ClN3O2

Molecular Weight: 221.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220034-89-8 |

|---|---|

| Molecular Formula | C8H16ClN3O2 |

| Molecular Weight | 221.68 g/mol |

| IUPAC Name | 4-(2-amino-2-methylpropanoyl)piperazin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C8H15N3O2.ClH/c1-8(2,9)7(13)11-4-3-10-6(12)5-11;/h3-5,9H2,1-2H3,(H,10,12);1H |

| Standard InChI Key | PRCHJUDEFQDPGH-UHFFFAOYSA-N |

| SMILES | CC(C)(C(=O)N1CCNC(=O)C1)N.Cl |

| Canonical SMILES | CC(C)(C(=O)N1CCNC(=O)C1)N.Cl |

Introduction

Chemical Properties and Structure

4-(2-Amino-2-methylpropanoyl)piperazin-2-one hydrochloride is identified by CAS number 1220034-89-8 and features a molecular formula of C8H16ClN3O2 with a molecular weight of 221.68 g/mol. The compound belongs to the piperazinone derivative class and is characterized by a piperazin-2-one ring linked to a 2-amino-2-methylpropanoyl group, with the hydrochloride salt form providing stability for laboratory storage and handling.

The structure of this compound features several key functional groups that contribute to its chemical behavior and potential reactivity in various conditions. The piperazinone ring provides a cyclic amide structure with distinct conformational characteristics, while the 2-amino-2-methylpropanoyl group introduces both basic and potentially reactive sites for chemical modifications.

Structural Features

The structural characteristics of 4-(2-amino-2-methylpropanoyl)piperazin-2-one hydrochloride include:

-

A piperazin-2-one ring system

-

A 2-amino-2-methylpropanoyl substituent at position 4 of the ring

-

The hydrochloride salt formation at the primary amine group

-

Multiple nitrogen-containing functional groups that provide potential binding sites

Table 1. Key Physical and Chemical Properties of 4-(2-Amino-2-methylpropanoyl)piperazin-2-one Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C8H16ClN3O2 |

| Molecular Weight | 221.68 g/mol |

| CAS Number | 1220034-89-8 |

| Appearance | Solid (typical for this class) |

| Solubility | Likely soluble in polar solvents including water, methanol, and DMSO |

| Classification | Piperazinone derivative |

| Salt Form | Hydrochloride |

Analytical Methods for Characterization

The characterization and quality control of 4-(2-amino-2-methylpropanoyl)piperazin-2-one hydrochloride can be accomplished through various analytical techniques that are commonly employed for similar organic compounds and pharmaceutical intermediates.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for structural confirmation, with both proton (¹H) and carbon (¹³C) NMR providing essential information about the molecular framework. Key expected features in the NMR spectra would include:

-

Signals corresponding to the piperazinone ring protons

-

Characteristic peaks for the methyl groups in the 2-amino-2-methylpropanoyl moiety

-

Signals representing the amide NH and amine NH₂ protons

Infrared (IR) spectroscopy would provide complementary information about functional groups, with expected absorption bands for:

-

C=O stretching vibrations from the amide and ketone groups

-

N-H stretching from the amine and amide functionalities

-

C-N stretching bands characteristic of the piperazine structure

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) would be a crucial analytical method for determining the purity of 4-(2-amino-2-methylpropanoyl)piperazin-2-one hydrochloride. An appropriate HPLC protocol might include:

-

Reversed-phase column (e.g., C18)

-

Mobile phase containing buffer and organic modifier

-

UV detection at appropriate wavelengths

-

Validation parameters including linearity, precision, and limits of detection

Mass spectrometry would provide definitive confirmation of the molecular weight and fragmentation pattern, offering insights into the structural integrity of the compound. The expected mass spectrum would show:

-

Molecular ion peak consistent with the calculated molecular weight

-

Characteristic fragmentation patterns reflecting the structural components

-

Isotope patterns consistent with the presence of chlorine

Table 2. Expected Analytical Parameters for 4-(2-Amino-2-methylpropanoyl)piperazin-2-one Hydrochloride

| Analytical Technique | Expected Results/Parameters |

|---|---|

| ¹H NMR | Signals for piperazinone ring (3-4 ppm), methyl groups (1-2 ppm), NH/NH₂ (variable) |

| ¹³C NMR | Carbonyl carbons (165-175 ppm), quaternary carbon (50-60 ppm), methyl carbons (20-30 ppm) |

| IR Spectroscopy | C=O stretching (1630-1680 cm⁻¹), N-H stretching (3300-3500 cm⁻¹) |

| HPLC | Retention time specific to method, >95% purity expected for research grade |

| Mass Spectrometry | Molecular ion at m/z consistent with [M+H]⁺ or [M-Cl]⁺ |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume